molecular formula C18H17N3OS2 B2966635 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-32-4

6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2966635
CAS No.: 862975-32-4
M. Wt: 355.47
InChI Key: UBXSCLDRCLHXAL-UHFFFAOYSA-N
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Description

6-Isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzo[d]thiazol-2-amine with 6-isopropylbenzo[d]thiazol-2-yl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfones or sulfoxides.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other thiazole derivatives

Biology: Biologically, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The presence of the methoxy group in this compound enhances its biological activity, making it a candidate for drug development.

Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it useful in designing drugs for various diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methoxybenzo[d]thiazol-2-amine

  • 6-Isopropylbenzo[d]thiazol-2-amine

  • N-(4-Methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness: Compared to similar compounds, 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its specific structural features, such as the presence of both isopropyl and methoxy groups. These features contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-10(2)11-7-8-12-15(9-11)24-17(19-12)21-18-20-16-13(22-3)5-4-6-14(16)23-18/h4-10H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXSCLDRCLHXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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